

chemical reactivity of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

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Compound of Interest

Compound Name: 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Cat. No.: B132901

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An in-depth technical guide to the chemical reactivity of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, tailored for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of the synthesis, key reactions, and physicochemical properties of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**, a pivotal intermediate in pharmaceutical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** are summarized in the tables below, offering a ready reference for laboratory applications.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₈ ClNO[1]
Molecular Weight	191.70 g/mol [1][2]
Appearance	White crystalline powder[3][4]
Melting Point	147-151 °C
Solubility	Soluble in water.[3] Slightly soluble in chloroform, DMSO, and methanol.
Storage Temperature	2-8°C

Table 2: Spectroscopic Data

Technique	Wavenumber (cm ⁻¹) / Chemical Shift (δ) ppm	Assignment
Infrared (IR)	3068, 3020	N-H valence
2932, 2858	C-H valence, alkane	
1698	C=O valence, ketone	
¹³ C NMR (CDCl ₃)	209.58	C-1 (C=O)
56.80	C-7 (-CH ₂ -N)	
46.69	C-2	
44.99	C-6	
42.26, 41.75	CH ₃ (N-methyl)	
33.88	C-4	
27.70	C-3	
24.70	C-5	

Chemical Reactivity and Experimental Protocols

The reactivity of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride** is primarily defined by its ketone and dimethylaminomethyl functional groups.

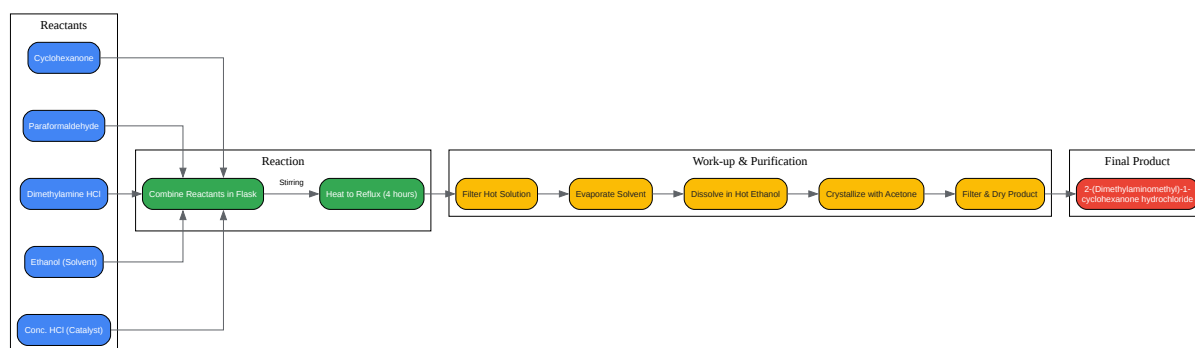
Synthesis via Mannich Reaction

The principal route for synthesizing this compound is the Mannich reaction, which involves a three-component condensation.^[5]

This protocol provides a standard laboratory procedure for the synthesis.

- Reactants:
 - Cyclohexanone (1.0 eq)
 - Paraformaldehyde (1.2 eq)
 - Dimethylamine hydrochloride (1.0 eq)
 - Ethanol
 - Concentrated Hydrochloric Acid (catalytic)
 - Acetone
- Procedure:
 - Combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol in a round-bottom flask fitted with a reflux condenser.
 - Add a catalytic amount of concentrated hydrochloric acid.
 - Heat the mixture to reflux for 4 hours with stirring.
 - Filter the hot solution and remove the solvent by rotary evaporation.
 - Dissolve the resulting residue in a minimum of hot ethanol.
 - Induce crystallization by adding acetone at room temperature. For optimal yield, the solution may be stored overnight at a low temperature.

- Collect the product by vacuum filtration and dry.
- Yield: A purified yield of 76% has been reported for this reaction.[6]



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Caption: Experimental workflow for the synthesis of **2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride**.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group is a site for nucleophilic attack, a reaction famously employed in the synthesis of the analgesic Tramadol via a Grignard reaction.[5]

The following is a general procedure for this transformation. Note that the free base of 2-(Dimethylaminomethyl)-1-cyclohexanone is used in this reaction.

- Reactants:
 - 2-(Dimethylaminomethyl)-1-cyclohexanone (free base)
 - 3-Bromoanisole
 - Magnesium turnings
 - Anhydrous Tetrahydrofuran (THF)
 - Toluene
- Procedure:
 - Grignard Reagent Formation: Prepare the Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous THF in a flame-dried apparatus under an inert atmosphere.[6]
 - Grignard Reaction: Cool the Grignard reagent and add a solution of 2-(Dimethylaminomethyl)-1-cyclohexanone in toluene dropwise, maintaining a temperature below 20°C.[7]
 - Stir the mixture at room temperature for a few hours.
 - Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[6]
 - Extraction and Purification: Extract the product using an organic solvent. The desired diastereomer, Tramadol, is then isolated and purified, typically as its hydrochloride salt.
- Diastereoselectivity: The ratio of the resulting diastereomers is influenced by reaction conditions, particularly the solvent.[8] The use of a 1,4-dioxane/THF (5:1) mixture has been shown to improve the yield of the desired isomer.[8]

Reduction of the Ketone

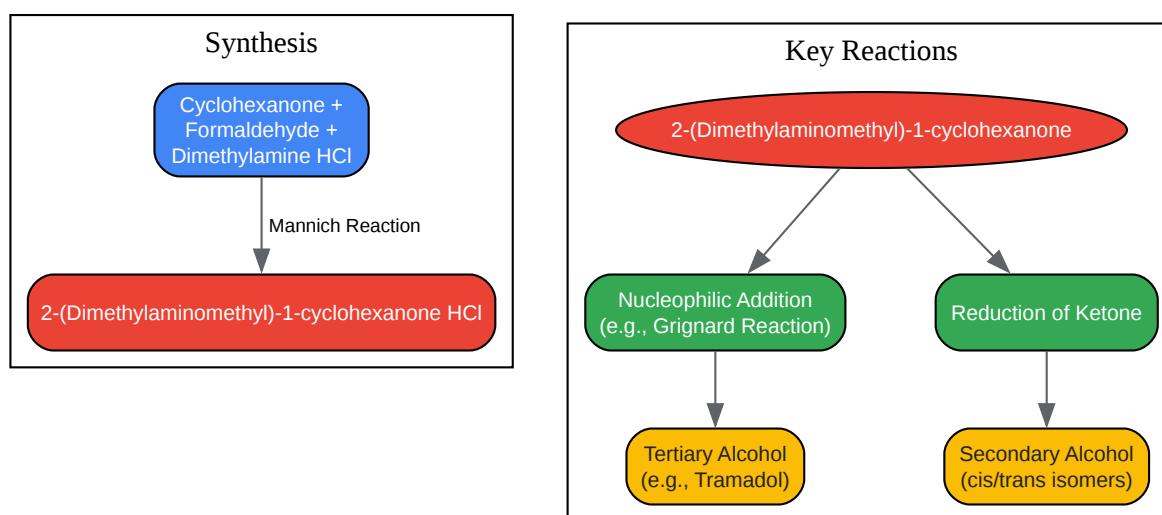
The ketone can be reduced to the corresponding secondary alcohol, 2-(dimethylaminomethyl)cyclohexanol.

- Common Reducing Agents:
 - Sodium borohydride (NaBH_4): A milder reducing agent suitable for this transformation.^[1]
 - Lithium aluminum hydride (LiAlH_4): A more potent reducing agent that also effectively reduces the ketone.^[1]

The stereochemical outcome of this reduction, yielding cis and trans isomers, is a critical aspect to consider and is dependent on the reagent and reaction conditions.

Acid-Base Reactivity

The basicity of the dimethylamino group allows for the ready formation of the hydrochloride salt in acidic media, a property that is integral to its synthesis, purification, and handling.^[1]



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Caption: Key chemical transformations of 2-(Dimethylaminomethyl)-1-cyclohexanone.

Conclusion

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride is a cornerstone intermediate in modern organic synthesis, offering a gateway to a variety of complex molecules. Its synthesis via the Mannich reaction is efficient, and the dual functionality of the molecule allows for strategic and diverse chemical modifications. A comprehensive understanding of its reactivity is essential for leveraging its full potential in the development of novel therapeutics and other advanced chemical applications.

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